molecular formula C22H28N2O3S B2615630 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690644-01-0

2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide

Cat. No.: B2615630
CAS No.: 690644-01-0
M. Wt: 400.54
InChI Key: YBCCETZWUAOMGC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide is a chemical compound offered for early-stage research and development purposes. This product is provided as part of a collection of specialized chemicals for scientific investigation. As an analytical standard, it is intended for use in method development and compound identification. Researchers exploring the structure-activity relationships of benzenesulfonamide derivatives may find this compound of particular interest. This product is sold for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

IUPAC Name

2,5-dimethyl-N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-7-8-17(2)21(14-16)28(26,27)23-15-19-9-11-20(12-10-19)22(25)24-13-5-4-6-18(24)3/h7-12,14,18,23H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCCETZWUAOMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the piperidinyl carbonyl group and the dimethyl substitutions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new antibiotics or anticancer drugs.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide, we compare it to analogs with overlapping structural motifs, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues from Published Research

Compound 10a (N-(9,10-Dihydro-9,10-Dioxoanthracene-2-yl)Aminoacetyl)-4-[5-(p-Tolyl)-3-Trifluoromethyl-1H-Pyrazol-1-yl]Benzene Sulfonamide)
  • Structure: Combines a sulfonamide core with an anthraquinone-aminoacetyl group and a pyrazole ring substituted with p-tolyl and trifluoromethyl groups.
  • Synthesis: Synthesized via condensation of celecoxib derivatives with anthraquinone intermediates under reflux conditions .
  • Key Properties: LogP: ~3.8 (indicative of moderate lipophilicity). Solubility: <0.1 mg/mL in aqueous buffer (pH 7.4) due to the bulky anthraquinone group. Biological Activity: Demonstrated COX-2 inhibition (IC₅₀ = 0.8 µM) and antiproliferative effects in cancer cell lines (e.g., HT-29, IC₅₀ = 4.2 µM) .
Celecoxib (4-[5-(4-Methylphenyl)-3-Trifluoromethyl-1H-Pyrazol-1-yl]Benzenesulfonamide)
  • Structure: Lacks the piperidine or anthraquinone substituents but shares the pyrazole-sulfonamide scaffold.
  • Key Properties: LogP: 3.2. Solubility: 0.02 mg/mL (pH 7.4).

Comparative Data Table

Parameter This compound Compound 10a Celecoxib
Core Structure Benzenesulfonamide + piperidine-carbonyl-benzyl Benzenesulfonamide + anthraquinone-pyrazole Benzenesulfonamide + pyrazole
LogP (Predicted) ~3.1 ~3.8 3.2
Aqueous Solubility Moderate (predicted >0.5 mg/mL at pH 7.4) Low (<0.1 mg/mL) Very low (0.02 mg/mL)
Target Selectivity Hypothesized kinase or GPCR modulation COX-2/kinase dual inhibition COX-2-specific
Synthetic Complexity High (multi-step coupling of piperidine and benzyl groups) Moderate (condensation reaction) Low

Mechanistic and Pharmacological Divergence

  • Piperidine vs. Anthraquinone Groups: The piperidine moiety in this compound likely enhances membrane permeability compared to Compound 10a’s anthraquinone, which contributes to hydrophobicity and reduced bioavailability.
  • Pyrazole vs. Piperidine-Carbonyl: Celecoxib’s pyrazole ring drives COX-2 selectivity, whereas the piperidine-carbonyl group in the target compound may confer affinity for non-COX targets (e.g., kinases or G-protein-coupled receptors).

Biological Activity

2,5-Dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a sulfonamide moiety linked to a piperidine derivative. The structural formula can be represented as follows:

C19H26N2O2S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which may lead to therapeutic effects in conditions like glaucoma and edema.
  • Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Calcium Channel Modulation : Certain sulfonamide derivatives have been reported to interact with calcium channels, influencing cardiovascular functions .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeObservations
4-(2-Aminoethyl)-benzenesulfonamidePerfusion PressureDecreased perfusion pressure in isolated rat hearts .
2-Hydrazinocarbonyl-benzenesulfonamideCoronary ResistanceLower coronary resistance compared to controls .
4-(4-Nitrophenyl)-ureido-benzenesulfonamideEnzyme InhibitionSignificant inhibition of carbonic anhydrase .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure and coronary resistance compared to other sulfonamide derivatives. This suggests a potential application in managing cardiovascular disorders .

Antioxidant Capacity Assessment

Another investigation focused on the hybridization of benzene sulfonamides with piperazine derivatives. The study reported enhanced antioxidant capacity in these hybrids, indicating potential for therapeutic use in oxidative stress-related conditions .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its clinical application. Theoretical models using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters suggest favorable profiles for drug development. However, further empirical studies are needed to validate these findings.

Table 2: Theoretical Pharmacokinetic Parameters

ParameterValue
SolubilityHigh
PermeabilityModerate
Metabolic StabilityFavorable

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